2-Bromo-5-(tert-butyl)phenol
Overview
Description
2-Bromo-5-(tert-butyl)phenol is an organic compound with the molecular formula C₁₀H₁₃BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a tert-butyl group at the fifth position on the phenol ring
Mechanism of Action
Target of Action
Similar compounds like tert-butyl bromide have been used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes under physiological conditions . This suggests that 2-Bromo-5-(tert-butyl)phenol may interact with adenine-based nucleosides.
Mode of Action
A related compound, 4-tert-butyl cyclohexanone, has been used in a bromination-dehydrobromination reaction to synthesize substituted 2-bromo phenols . This reaction involves a series of HBr eliminations leading to the formation of the phenol . It’s possible that this compound might undergo similar reactions.
Pharmacokinetics
The compound’s molecular weight (22912 g/mol) and physical form (oil) suggest that it may have certain lipophilic properties, which could influence its absorption and distribution .
Result of Action
Safety data sheets indicate that the compound can cause skin and eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, it should be handled carefully to avoid contact with skin and eyes, and inhalation of dust, vapor, mist, or gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(tert-butyl)phenol typically involves the bromination of 5-(tert-butyl)phenol. One common method includes the reaction of 5-(tert-butyl)phenol with bromine in the presence of a solvent such as dichloromethane at low temperatures to ensure selective bromination . The reaction is typically carried out at 0°C to prevent over-bromination and to achieve high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 5-(tert-butyl)phenol is reacted with bromine in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(tert-butyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: The major product is 5-(tert-butyl)phenol.
Scientific Research Applications
2-Bromo-5-(tert-butyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Bromo-4-tert-butylphenol
- 4-Bromo-2,6-di-tert-butylphenol
- 2-Bromo-5-methylphenol
Comparison: 2-Bromo-5-(tert-butyl)phenol is unique due to the specific positioning of the bromine and tert-butyl groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-bromo-5-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHPGHAMBDJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491367 | |
Record name | 2-Bromo-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20942-68-1 | |
Record name | 2-Bromo-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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